

Unveiling the Crystal Structure of 9H-Fluorene-2-carbaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 9H-Fluorene-2-carbaldehyde

Cat. No.: B1198980

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of organic molecules is paramount. X-ray crystallography provides definitive data on the spatial arrangement of atoms within a crystal, offering insights into the molecule's physical and chemical properties. This guide presents a comparative analysis of the X-ray crystallographic data for **9H-Fluorene-2-carbaldehyde** and its derivatives, supported by experimental details.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for **9H-Fluorene-2-carbaldehyde** and two of its derivatives, providing a basis for structural comparison.

Parameter	9H-Fluorene-2-carbaldehyde	9,9-Dimethyl-9H-fluorene-2-carbaldehyde	9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde
Chemical Formula	C ₁₄ H ₁₀ O[1][2]	C ₁₆ H ₁₄ O[3]	C ₂₀ H ₁₈ O ₃ [4][5]
Molecular Weight	194.23 g/mol [2]	222.287 g/mol [3]	306.34 g/mol [5]
Crystal System	Monoclinic	Not explicitly found	Monoclinic[5]
Space Group	P2(1)/c[1][2][5]	Not explicitly found	P2 ₁ /c[4][5]
Unit Cell Dimensions	a = 14.171(2) Å b = 4.338(2) Å c = 16.217(2) Å β = 99.64(1)°	Not explicitly found	a = 15.6595(9) Å b = 13.1466(14) Å c = 7.6834(15) Å β = 93.146(9)°[5]
Molecules per Unit Cell (Z)	4	Not explicitly found	4[5]
Key Structural Features	Nearly planar molecular core.[1] The dihedral angle between the fluorene ring system and the aldehyde group is 4.4(9)°.[1][2] Molecules form cyclic dimers through C-H...O interactions.[1]	The 9,9-dimethylfluorene core is rigid and planar.[3]	The fluorene skeleton is nearly planar.[4][5] The crystal structure consists of molecular layers.[4][5]

Experimental Protocols

The determination of the crystal structures presented above generally follows the principles of small molecule X-ray crystallography. A typical workflow is outlined below.

Single Crystal Growth

The initial and often most challenging step is the growth of a high-quality single crystal. For **9H-Fluorene-2-carbaldehyde**, crystals were obtained by dissolving the commercially available

powder in ether, treating it with decolorizing carbon, filtering the solution, and allowing it to evaporate at room temperature. In the case of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, single crystals were grown from a mixture of dichloromethane and n-hexane.[5]

X-ray Diffraction Data Collection

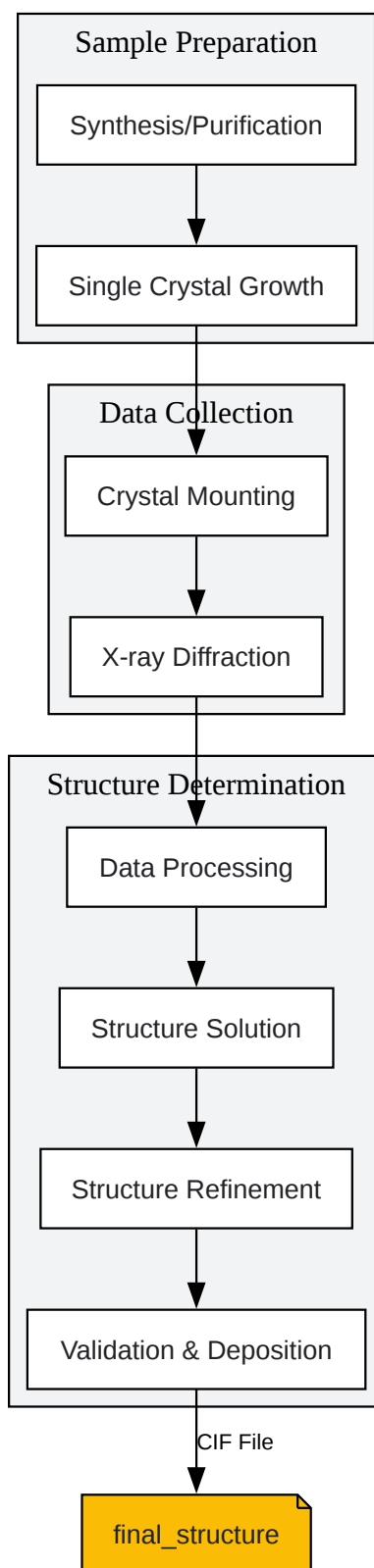
A suitable single crystal is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the intensities and positions of the diffracted beams are recorded by a detector.[6][7] For the analysis of **9H-Fluorene-2-carbaldehyde**, a Rigaku AFC-5S diffractometer was used with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods.[8] The initial structural model is then refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.[7] For **9H-Fluorene-2-carbaldehyde**, the structure was solved and refined on F^2 , and hydrogen atoms were located using difference Fourier methods before being refined isotropically.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for small molecule X-ray crystallography.

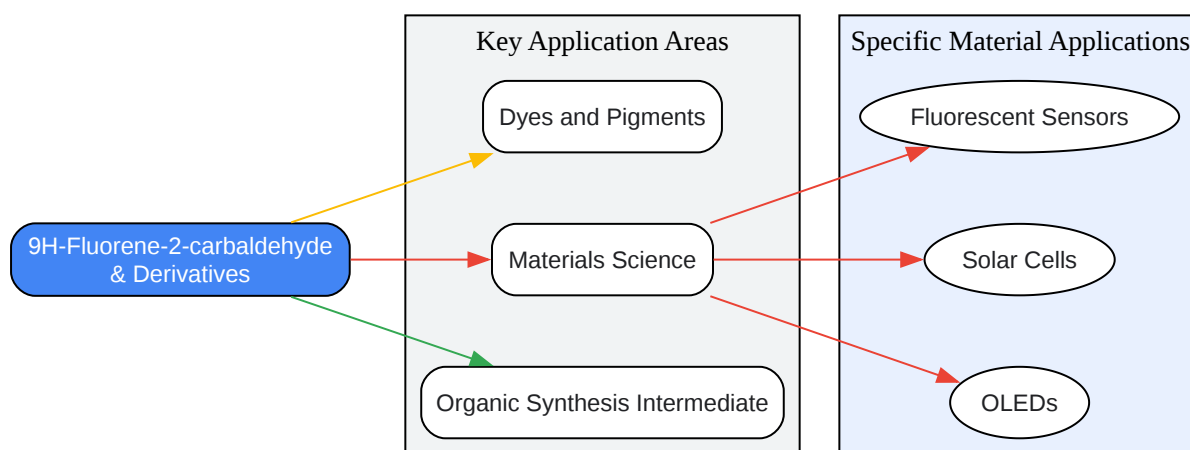


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General workflow for small molecule X-ray crystallography.

Applications and Logical Relationships

9H-Fluorene-2-carbaldehyde and its derivatives are valuable building blocks in organic synthesis and materials science. Their rigid, planar, and π -conjugated fluorene core imparts desirable electronic and photophysical properties.



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Applications of **9H-Fluorene-2-carbaldehyde** and its derivatives.

The aldehyde functional group provides a reactive site for a variety of chemical transformations, allowing for the synthesis of more complex molecules.[2] In materials science, these compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their fluorescent properties.[2] Furthermore, their derivatives are employed in the creation of fluorescent dyes.[2] The structural data obtained from X-ray crystallography is crucial for understanding structure-property relationships and for the rational design of new materials with tailored functionalities.

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